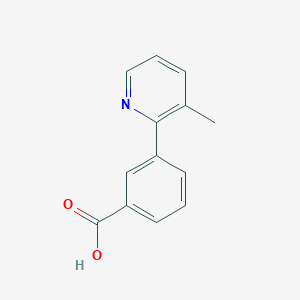

3-(3-Methylpyridin-2-yl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

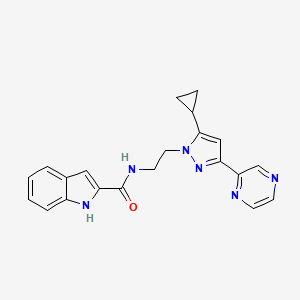

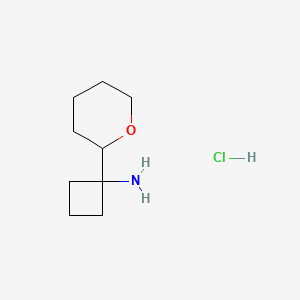

“3-(3-Methylpyridin-2-yl)benzoic acid” is an organic compound . It is a derivative of benzoic acid, where a 3-methylpyridin-2-yl group is attached to the benzene ring of the benzoic acid .

Molecular Structure Analysis

The molecular formula of “3-(3-Methylpyridin-2-yl)benzoic acid” is C13H11NO2 . It consists of a carboxyl group (-COOH) attached to a benzene ring, which is further connected to a 3-methylpyridin-2-yl group .Wissenschaftliche Forschungsanwendungen

Coordination Polymers and Porosity

Research involving 3-(3-Methylpyridin-2-yl)benzoic acid has led to the development of coordination polymers with metals such as Zn(II), Cd(II), and Cu(II), demonstrating unique packing, interpenetration, and porosity characteristics. These studies highlight the substance's utility in tuning the structural properties of two-dimensional networks, leading to materials with different packing modes and porosities. The presence of the 3-(3-Methylpyridin-2-yl)benzoic acid ligand has been shown to significantly influence the complexity and porosity of the resulting coordination networks, which are important for applications such as gas adsorption and catalysis. For example, the creation of a porous framework with 1D channels demonstrated in a Cu(II) coordination polymer shows potential for CO2 adsorption and catalytic applications in cycloaddition reactions X. Tian, et al., 2020.

Flexible Porous Coordination Polymers

Additionally, the formation of isostructural flexible porous coordination polymers with Mn(II) and Co(II) highlights the versatility of 3-(3-Methylpyridin-2-yl)benzoic acid in constructing materials with unique adsorption properties. These polymers exhibit significant differences in their adsorption properties for propylene/propane mixtures, showcasing their potential in gas separation technologies. The ability to achieve contrasting single-component and mixture adsorption properties underscores the importance of the ligand's structural role in developing materials for specific industrial applications X. Tian, et al., 2020.

Metal Complexes and Antimicrobial Activity

Research has also focused on the synthesis and characterization of metal complexes with Schiff bases derived from 3-(3-Methylpyridin-2-yl)benzoic acid, exploring their biological activities. For instance, studies on Pd(II) complexes have shown promising antimicrobial activity, suggesting the potential use of these complexes in medical and pharmaceutical applications. These findings highlight the compound's applicability in developing new antimicrobial agents and its contribution to the field of medicinal chemistry P. Kavitha, K. Reddy, 2016.

Fluorescent Chemosensors and Cancer Cell Discrimination

Furthermore, derivatives of 3-(3-Methylpyridin-2-yl)benzoic acid have been employed in the design of fluorescent chemosensors capable of pH detection. These chemosensors have been effectively used to discriminate between normal cells and cancer cells, offering a novel approach for cancer diagnosis and monitoring. The ability to visually identify different pH environments using these compounds paves the way for their application in biological research and clinical diagnostics Tanumoy Dhawa, et al., 2020.

Eigenschaften

IUPAC Name |

3-(3-methylpyridin-2-yl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-9-4-3-7-14-12(9)10-5-2-6-11(8-10)13(15)16/h2-8H,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNLMOMQMEDBMEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)C2=CC(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Methylpyridin-2-yl)benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3,5-dimethylbenzoyl)-7-fluoro-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2671547.png)

![methyl (2Z)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-[(4-ethoxyphenyl)sulfonyl]acrylate](/img/structure/B2671548.png)

![N-[4-[3-(furan-2-yl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2671552.png)

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-pyrrolidin-1-ylethanone](/img/structure/B2671555.png)

![4-(dimethylsulfamoyl)-N-[(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide](/img/structure/B2671556.png)

![ethyl 2-[(2,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2671559.png)

![3-Methyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2671560.png)

![2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2671563.png)

![N-(3,4-dichlorophenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2671564.png)

![1-(2,5-Dimethylbenzyl)-3'-(3,5-dimethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2671565.png)